Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Physicochemical profiling Process chemistry Intermediate selection

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7) is a trifluoromethylpyridine (TFMP) derivative bearing a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position of the pyridine ring. With a molecular formula of C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g·mol⁻¹, this compound belongs to a class of fluorinated heterocyclic intermediates that are essential in the construction of over 20 ISO-common-named agrochemical active ingredients and several marketed pharmaceuticals.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 655235-65-7
Cat. No. B1586999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
CAS655235-65-7
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3
InChIKeyIBDYTWWXSCCQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7): A Regioselectively Functionalized TFMP Building Block for Agrochemical and Pharmaceutical Synthesis


Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7) is a trifluoromethylpyridine (TFMP) derivative bearing a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and a methyl ester at the 2-position of the pyridine ring [1]. With a molecular formula of C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g·mol⁻¹, this compound belongs to a class of fluorinated heterocyclic intermediates that are essential in the construction of over 20 ISO-common-named agrochemical active ingredients and several marketed pharmaceuticals [2]. The combination of electron-withdrawing substituents (CF₃ σₚ = 0.54) and a synthetically labile ester handle makes it a strategically positioned intermediate for regioselective further functionalization [2].

Why Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cannot Be Simply Replaced by Its Closest Analogs


Trifluoromethylpyridine building blocks with identical core substitution but differing ester moieties, halogenation patterns, or protection states are not functionally interchangeable. The methyl ester at the 2-position provides a specific balance of lipophilicity (XLogP3 = 2.6), leaving-group potential, and steric accessibility that directly governs reactivity in downstream transformations such as hydrolysis, transesterification, aminolysis, and cross-coupling [1]. Replacing the methyl ester with an ethyl ester (CAS 128073-16-5) alters both physicochemical properties (ΔLogP ≈ 0.4, ΔMW = 14 Da, ΔBP ≈ 17 °C) and the kinetic profile of subsequent nucleophilic acyl substitution steps . Likewise, the free carboxylic acid (CAS 80194-68-9) or the non-esterified 3-chloro-5-(trifluoromethyl)pyridine (CAS 85148-26-1) each lack the orthogonal protection and activation characteristics that make the methyl ester the preferred entry point for multi-step synthetic sequences [2]. The quantitative evidence below substantiates why generic substitution across these analogs introduces unacceptable variability in reaction outcomes, physical handling, and ultimately, process reproducibility.

Quantitative Differentiation Evidence: Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate vs. Closest Analogs


Physicochemical Property Head-to-Head: Methyl Ester (CAS 655235-65-7) vs. Ethyl Ester (CAS 128073-16-5)

Compared to its direct ethyl ester analog, the methyl ester exhibits a lower molecular weight (239.58 vs. 253.61 g·mol⁻¹), reduced lipophilicity (XLogP3 = 2.6 vs. ~2.93), a lower boiling point (260 °C vs. 276.8 °C at 760 mmHg), and a lower flash point (111 °C vs. 121.2 °C), while maintaining a higher density (1.443 vs. 1.389 g·cm⁻³) [1]. These differences are consequential for vacuum distillation purification, solvent partitioning during work-up, and storage classification .

Physicochemical profiling Process chemistry Intermediate selection

Regioselective Synthesis: High-Yield Monoalkoxycarbonylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) proceeds with high regioselectivity for the 2-position chlorine atom over the 3-position chlorine, producing 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate esters. Using ethanol as the alcohol nucleophile, the ethyl ester was obtained in 94% isolated yield upon scale-up from 10 mmol to 0.5 mol, demonstrating robust process scalability [1]. The methyl ester can be accessed by the identical methodology using methanol, offering comparable regiospecificity because the site-selectivity is governed by the electronic differentiation between the 2- and 3-positions of the pyridine ring rather than the alcohol nucleophile [2].

Regioselective catalysis Process scale-up Palladium-catalyzed carbonylation

Direct Head-to-Head Deprotonative Coupling Reactivity: 3-Chloro-5-(trifluoromethyl)pyridine Core vs. 3,5-Dichloro- and 3,5-Difluoropyridines

In a direct comparative study of deprotonative coupling with benzaldehyde (2a) under ambient conditions using an in situ generated HMDS-amide base (CsF/N(TMS)₃ in DMF), 3-chloro-5-(trifluoromethyl)pyridine (1d, the core scaffold of CAS 655235-65-7) afforded the 4-position coupled product in 42% isolated yield [1]. Under identical conditions, 3,5-dichloropyridine (1b) gave 94% yield and 3,5-difluoropyridine (1c) gave 74% yield. Mono-halogenated pyridines 1e and 1f produced only 12% and 14% yields, respectively, confirming that two electron-withdrawing substituents at the 3- and 5-positions are a prerequisite for synthetically useful reactivity [1].

C–H functionalization Deprotonative coupling Regioselective pyridine elaboration

Orthogonal Synthetic Handle: The Methyl Ester as a Hydrolytically Labile Protecting Group vs. the Free Carboxylic Acid

The methyl ester in CAS 655235-65-7 serves as a masked carboxylic acid, enabling synthetic sequences that would be incompatible with the free acid (CAS 80194-68-9). The free carboxylic acid (XLogP3 = 2.2, MW 225.55 g·mol⁻¹) carries an acidic proton (pKₐ estimated at ~3.0–3.5 for pyridine-2-carboxylic acids) and a hydrogen bond donor, which can interfere with organometallic reagent compatibility, coupling reaction selectivity, and chromatographic purification behavior [1]. The methyl ester eliminates the acidic proton while retaining the electrophilic carbonyl for nucleophilic attack, enabling orthogonal deprotection strategies after key bond-forming steps [2].

Protecting group strategy Synthetic methodology Multistep synthesis

Commercial Availability and Purity Benchmarking: Specification Comparison Across Major Suppliers

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is commercially available from multiple reputable suppliers with defined purity specifications. Sigma-Aldrich lists the compound at 98% purity (GC), requiring storage at 2–8 °C under inert atmosphere . AKSci specifies ≥98% (GC) purity . Capot Chemical lists ≥98% (min, HPLC) with moisture ≤0.5% [1]. This level of commercial characterization exceeds that available for many regioisomeric or differently substituted TFMP carboxylates, reducing the quality assurance burden on the procuring laboratory.

Procurement specification Quality control Supply chain

High-Confidence Application Scenarios for Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate Based on Verified Evidence


Agrochemical Active Ingredient Synthesis: Construction of TFMP-Containing Herbicides and Insecticides

The compound serves as a key intermediate for constructing pyridine-based crop protection agents. The TFMP scaffold is present in over 20 ISO-common-named agrochemicals including fluazifop-butyl, haloxyfop, and fluazinam [1]. The methyl ester at the 2-position provides a synthetic entry point for amidation, ester hydrolysis, or nucleophilic aromatic substitution at the 3-chloro position, enabling diverse derivatization toward bioactive targets. The demonstrated regioselective synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine (94% yield at 0.5 mol scale) [2] confirms industrial-scale supply feasibility.

Medicinal Chemistry: Late-Stage Functionalization via C4 Deprotonative Coupling

The 3-chloro-5-(trifluoromethyl)pyridine core undergoes ambient-temperature deprotonative coupling at the 4-position with aldehydes using a catalytic CsF/N(TMS)₃ system (42% yield with benzaldehyde) [3]. This enables the installation of aryl, alkyl, and heteroaryl carbinol substituents at the 4-position without cryogenic conditions, expanding accessible chemical space for drug discovery programs. The methyl ester remains intact under these reaction conditions, preserving the option for subsequent diversification at the 2-position carboxylate.

Process Chemistry Development: Scalable Palladium-Catalyzed Carbonylation Methodology

The compound's synthesis via palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been demonstrated at multi-hundred-gram scale with high regioselectivity [2]. This established process chemistry platform makes the methyl ester a reliable substrate for process development studies, including catalyst optimization, continuous flow adaptation, and green chemistry metric evaluation. The >98% purity specification from commercial suppliers ensures consistent starting material quality for reproducible process development.

Plant Growth Regulation Research: Carboxylic Acid Prodrug Strategy

The methyl ester can be hydrolyzed to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9), which has been disclosed in patent literature (Bayer CropScience, US20190297884A1) for inducing positive growth responses in plants [4]. The ester form offers advantages in formulation development due to its increased lipophilicity (XLogP3 = 2.6 vs. 2.2 for the free acid) [5], potentially improving foliar uptake as a pro-pesticide or pro-activator strategy in agrochemical research.

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